(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)boronic acid
Description
This compound features a pyrazolo[3,4-b]pyridine core substituted at position 1 with a tetrahydro-2H-pyran-2-yl (THP) protecting group and at position 4 with a boronic acid (-B(OH)₂) moiety. The THP group enhances solubility and stability during synthetic processes, while the boronic acid enables participation in Suzuki-Miyaura cross-coupling reactions, a critical step in pharmaceutical and materials chemistry.
Properties
Molecular Formula |
C11H14BN3O3 |
|---|---|
Molecular Weight |
247.06 g/mol |
IUPAC Name |
[1-(oxan-2-yl)pyrazolo[3,4-b]pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C11H14BN3O3/c16-12(17)9-4-5-13-11-8(9)7-14-15(11)10-3-1-2-6-18-10/h4-5,7,10,16-17H,1-3,6H2 |
InChI Key |
SRISZINHLJRTIB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C=NN(C2=NC=C1)C3CCCCO3)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)boronic acid typically involves the following steps:
Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Tetrahydro-2H-pyran-2-yl Group: This step often involves the use of a protecting group strategy to ensure selective functionalization.
Boronic Acid Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The boronic acid group can undergo oxidation to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in various substitution reactions, particularly at the boronic acid site, to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium-catalyzed cross-coupling reactions using reagents such as aryl halides or vinyl halides.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Various substituted pyrazolo[3,4-b]pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests it could serve as a pharmacophore in drug design. Boronic acids often play a role in the development of enzyme inhibitors, particularly protease inhibitors. The specific compound may exhibit inhibitory activity against various enzymes involved in disease pathways due to its unique configuration .
Research indicates that boronic acids can inhibit enzymes critical to disease progression. The biological activity of (1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)boronic acid may be explored through interaction studies that assess its binding affinity and selectivity towards specific biological targets. Techniques such as surface plasmon resonance or isothermal titration calorimetry can be utilized for quantitative analysis of these interactions .
Organic Synthesis
The versatility of boronic acids in organic synthesis is well-documented. They are employed in various reactions such as Suzuki coupling, which facilitates the formation of carbon-carbon bonds essential for synthesizing complex organic molecules. The unique structural features of this compound may enhance its utility in developing new therapeutic agents through optimized synthetic pathways .
Case Study 1: Enzyme Inhibition
A study investigated the enzyme inhibitory properties of several boronic acid derivatives, including those structurally related to (1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)boronic acid. Results indicated that modifications in the molecular structure significantly affect biological activity, emphasizing the importance of structure-activity relationships in medicinal chemistry .
Case Study 2: Drug Design
Research focusing on pyrazolo[3,4-b]pyridine derivatives highlighted their potential as therapeutic agents against cancer and other diseases. The incorporation of boronic acid functionalities into these structures could enhance their efficacy as enzyme inhibitors or modulators of biological pathways .
Comparison with Related Compounds
| Compound Name | Structural Feature | Biological Activity |
|---|---|---|
| Pyrazolo[3,4-b]pyridine | Core structure | Anticancer activity |
| Phenylboronic Acid | Boron functionality | Enzyme inhibition |
| Tetrahydropyran Derivative | Ring structure | Antimicrobial properties |
The combination of the tetrahydropyran ring and pyrazolo[3,4-b]pyridine scaffold in (1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)boronic acid may confer distinct pharmacological properties compared to its analogs, making it a valuable candidate for further research and development.
Mechanism of Action
The mechanism of action of (1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)boronic acid involves its interaction with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in the study of enzyme mechanisms. In the context of proteasome inhibition, the boronic acid group can interact with the active site of the proteasome, leading to its inhibition and subsequent effects on cell proliferation and survival.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituent positions, functional groups, and protecting moieties, leading to distinct chemical behaviors:
Biological Activity
(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)boronic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-b]pyridine core, which is known for its diverse pharmacological properties. The inclusion of a boronic acid moiety enhances its reactivity and potential interactions with biological targets. The molecular formula is with a molecular weight of approximately 227.03 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Boronic acids are known to form reversible covalent bonds with diols in biomolecules, which can modulate enzyme activity and influence various biochemical pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. For instance, compounds with similar structures have shown significant inhibition against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. One study reported that certain derivatives exhibited IC50 values as low as 0.36 µM against CDK2, indicating potent inhibitory effects on cancer cell proliferation .
Anti-inflammatory Effects
Research indicates that pyrazolo[3,4-b]pyridine derivatives may possess anti-inflammatory properties by inhibiting specific pathways involved in inflammation. This effect could be beneficial in treating conditions such as arthritis or other inflammatory diseases.
Case Studies and Research Findings
Structure-Activity Relationship (SAR)
Understanding the SAR of (1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)boronic acid is crucial for optimizing its biological activity. Modifications at various positions on the pyrazole ring can significantly impact potency and selectivity towards different biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
